molecular formula C7H9N3O B12867641 5-Amino-3-propylisoxazole-4-carbonitrile CAS No. 35261-02-0

5-Amino-3-propylisoxazole-4-carbonitrile

Cat. No.: B12867641
CAS No.: 35261-02-0
M. Wt: 151.17 g/mol
InChI Key: FPVMGEBMPNDUMM-UHFFFAOYSA-N
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Description

5-Amino-3-propylisoxazole-4-carbonitrile: is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position, a propyl group at the 3-position, and a nitrile group at the 4-position

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-propylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: 5-Amino-3-propylisoxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and antiviral properties .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Amino-3-propylisoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-bromo-isoxazole-4-carbonitrile
  • 5-Amino-3-methylisoxazole-4-carbonitrile

Comparison: 5-Amino-3-propylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions.

Properties

CAS No.

35261-02-0

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-amino-3-propyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-2-3-6-5(4-8)7(9)11-10-6/h2-3,9H2,1H3

InChI Key

FPVMGEBMPNDUMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C#N)N

Origin of Product

United States

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